1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-24-16-7-5-15(6-8-16)21-18(22)20-13-19(23,14-9-11-26-12-14)17-4-3-10-25-17/h3-12,23H,2,13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUHDYDNTJDWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the ethylation of 4-hydroxyaniline to form 4-ethoxyaniline. This intermediate is then reacted with isocyanates to form the corresponding urea derivative. The furan and thiophene rings are introduced through subsequent reactions involving appropriate aldehydes and ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and furans, while reduction can produce amines and alcohols.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs are urea derivatives with variations in the aryl and heterocyclic substituents. Key examples from the evidence include:
Key Observations:
Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound may confer greater metabolic stability compared to the 4-methoxyphenyl group in simpler analogs (e.g., compound from ), as ethoxy groups are less prone to oxidative demethylation .
Heterocyclic systems (furan, thiophene) may necessitate protection/deprotection strategies during synthesis to avoid side reactions .
Physicochemical Properties: The hydroxyethyl bridge likely enhances water solubility compared to non-hydroxylated analogs, though this is counterbalanced by the lipophilic ethoxyphenyl and heteroaromatic groups . Analogous compounds (e.g., 1-benzyl derivative, MW 342.4) exhibit unmeasured melting points and solubility, suggesting further experimental characterization is needed .
Biological Activity
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound notable for its unique structural features, which include an ethoxyphenyl group, a furan ring, a thiophene ring, and a urea moiety. This combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with an approximate molecular weight of 356.4 g/mol. Its structural complexity allows for potential interactions with various biological targets, including enzymes and receptors, which can modulate their activity and lead to several biological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Ethylation of 4-hydroxyaniline to form 4-ethoxyaniline.
- Reaction with isocyanates to produce the urea derivative.
- Introduction of furan and thiophene rings through reactions involving appropriate aldehydes and ketones under acidic or basic conditions.
This synthetic pathway can be optimized for industrial production to enhance yield and purity while adhering to green chemistry principles .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural features possess significant anticancer properties. For instance, derivatives of urea compounds have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | EKVX | 1.7 |
| Compound B | OVCAR-4 | 21.5 |
| Compound C | MDA-MB-435 | 15.1 |
These findings suggest that the unique structural components of the compound may enhance its efficacy against specific cancer types .
Anti-inflammatory Properties
The potential anti-inflammatory activity of this compound has been highlighted in various studies. The presence of the thiophene ring is particularly significant as thiophene derivatives are known for their anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines .
Antimicrobial Activity
Similar compounds have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
These results indicate the compound's potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with target substrates due to the NH groups in the urea moiety. This interaction is crucial for modulating the activity of specific enzymes and receptors involved in disease processes .
Case Studies
Recent studies have focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications in substituents can significantly impact biological efficacy. For instance:
- Modification of the thiophene ring : Substituting different groups can enhance or diminish anticancer activity.
- Hydroxy group addition : Increasing polarity may improve solubility and interaction with biological targets, leading to enhanced therapeutic effects .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea with high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Coupling Reactions : Formation of the urea linkage via nucleophilic attack of an amine on an isocyanate intermediate.
Functional Group Modifications : Introduction of the ethoxyphenyl, furan, and thiophene moieties through alkylation or substitution reactions.
Optimization Parameters :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., isocyanate formation) to prevent side reactions .
- Solvents : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity while avoiding hydrolysis .
- Catalysts : Employ triethylamine or DMAP to accelerate coupling reactions .
Yield and purity are maximized via iterative HPLC purification and spectroscopic monitoring (e.g., TLC) .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals to confirm the ethoxyphenyl (δ 6.8–7.2 ppm), hydroxyethyl (δ 4.5–5.5 ppm), and heterocyclic (furan/thiophene) groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., hydroxyethyl and thiophene protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragment patterns .
- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
Methodological Answer:
- Target Selection : Prioritize targets associated with urea derivatives (e.g., kinases, GPCRs) based on structural analogs .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .
- Controls : Include structurally similar compounds (e.g., phenyl- or furan-substituted ureas) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental biological activity be resolved?
Methodological Answer:
- Re-evaluate Docking Models :
- Use molecular dynamics simulations to account for flexible binding pockets (e.g., induced-fit docking) .
- Validate with mutagenesis studies on key residues identified in the binding site .
- Experimental Refinement :
- Adjust assay conditions (e.g., pH, cofactors) to better mimic in vivo environments .
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm interactions .
- Data Cross-Validation : Compare results with structurally analogous compounds (Table 1) .
Q. Table 1: Comparison of Structural Analogs and Observed Activities
| Compound Name | Key Structural Differences | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| Phenyl-substituted urea analog | Phenyl instead of thiophene | 12.5 µM (Kinase X) | |
| Furan-substituted urea analog | Furan instead of ethoxyphenyl | 8.3 µM (Kinase Y) | |
| Target Compound | Hybrid ethoxyphenyl/thiophene | 5.1 µM (Kinase X) |
Q. What strategies mitigate discrepancies in pharmacokinetic (PK) profiles between in vitro and in vivo studies?
Methodological Answer:
- In Vitro Adjustments :
- Include serum protein binding assays to predict free drug concentration .
- Use hepatocyte microsomes to assess metabolic stability (e.g., CYP450 metabolism) .
- In Vivo Optimization :
- Formulate with bioavailability enhancers (e.g., liposomes for hydrophobic compounds) .
- Conduct PK/PD modeling to align dosing regimens with target engagement .
- Species-Specific Factors : Compare metabolite profiles across species (e.g., rodent vs. human liver microsomes) .
Q. How can researchers leverage computational tools to predict off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Map electron-rich regions (urea, thiophene) to predict off-target binding (e.g., cytochrome P450 enzymes) .
- Machine Learning : Train models on urea derivative databases to flag high-risk targets (e.g., hERG channel inhibition) .
- Experimental Validation :
- Perform broad-panel screening (e.g., Eurofins CEREP panel) .
- Use surface plasmon resonance (SPR) to quantify binding kinetics for prioritized off-targets .
Q. What methodologies address stability challenges during long-term storage?
Methodological Answer:
- Degradation Analysis :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Identify degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere for oxidation-prone groups) .
- Formulation Strategies :
- Lyophilize with cryoprotectants (e.g., trehalose) for aqueous-sensitive compounds .
- Store in amber vials at –20°C to prevent photodegradation of the ethoxyphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
